

# In-Depth Technical Guide to Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

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## Compound of Interest

**Compound Name:** *Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate*

**Cat. No.:** *B176155*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the hepatitis C virus (HCV) NS3/NS4A protease inhibitor, Boceprevir.

## Chemical Identity and Properties

**Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** is a synthetic organic compound featuring a pyrrolidine ring functionalized with a ketone, an N-Boc protecting group, and an ethyl ester. Its chemical structure and properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate	<a href="#">[3]</a>
CAS Number	170123-25-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	257.28 g/mol	N/A
Appearance	Liquid, solid, or semi-solid	<a href="#">[3]</a>
Purity	Typically ≥95%	<a href="#">[3]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** involves the oxidation of its precursor, Ethyl N-Boc-3-hydroxypyrrrolidine-2-carboxylate. Several oxidation methods can be employed, with Swern oxidation being a common and effective choice.

### General Experimental Protocol: Swern Oxidation

This protocol is a representative method for the synthesis of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

#### Materials:

- Ethyl N-Boc-3-hydroxypyrrrolidine-2-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.
- DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.0 equivalents) dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78°C. Stir the mixture for 30 minutes.
- Substrate Addition: Dissolve Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78°C.
- Quenching with Triethylamine: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
- Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

## Spectroscopic Data

The following are expected NMR spectral data for **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** based on its chemical structure and data from similar compounds.[1][4][5][6]

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 125 MHz)
δ 4.25 (q, J = 7.1 Hz, 2H, -OCH <sub>2</sub> CH <sub>3</sub> )	δ 204.0 (C=O, C3)
δ 4.10 (dd, J = 9.5, 4.0 Hz, 1H, NCH(COOEt))	δ 170.5 (C=O, ester)
δ 3.80-3.60 (m, 2H, NCH <sub>2</sub> CH <sub>2</sub> )	δ 154.5 (C=O, Boc)
δ 2.80-2.60 (m, 2H, CH <sub>2</sub> C=O)	δ 81.0 (C(CH <sub>3</sub> ) <sub>3</sub> )
δ 1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )	δ 62.0 (-OCH <sub>2</sub> CH <sub>3</sub> )
δ 1.30 (t, J = 7.1 Hz, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )	δ 58.0 (NCH(COOEt))
δ 45.0 (NCH <sub>2</sub> CH <sub>2</sub> )	
δ 35.0 (CH <sub>2</sub> C=O)	
δ 28.3 (-C(CH <sub>3</sub> ) <sub>3</sub> )	
δ 14.2 (-OCH <sub>2</sub> CH <sub>3</sub> )	

## Role in Drug Development: Synthesis of Boceprevir

**Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** serves as a crucial chiral building block in the synthesis of Boceprevir, an antiviral drug for the treatment of Hepatitis C.[7][8][9][10][11] The pyrrolidine scaffold is a key component of the P2 moiety of Boceprevir, which interacts with the active site of the HCV NS3 protease.[7]

The general synthetic workflow from this intermediate to a key fragment of Boceprevir is outlined below.



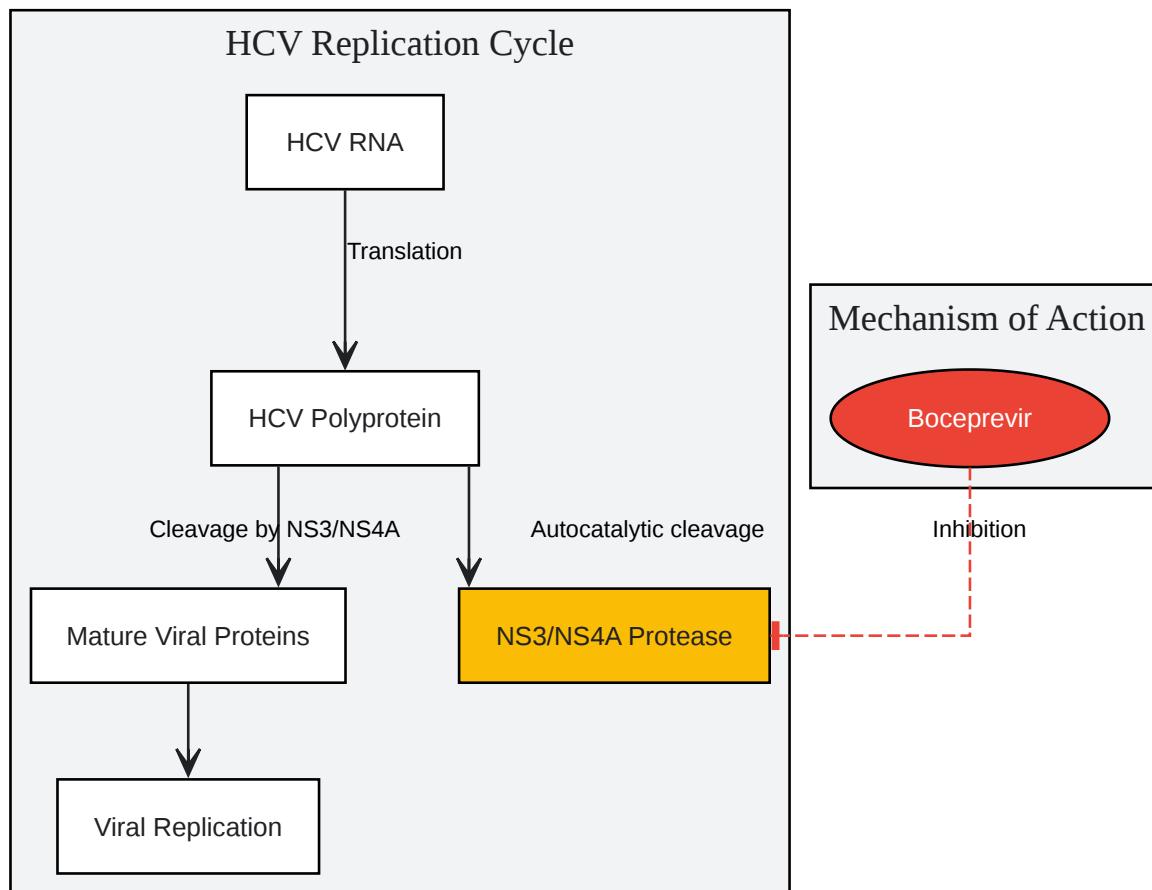
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Synthetic workflow from the title compound to Boceprevir.

This diagram illustrates the transformation of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** into a more complex bicyclic intermediate that forms the core of the P2 fragment of Boceprevir. Subsequent peptide couplings and deprotection steps lead to the final active pharmaceutical ingredient.

## Signaling Pathway and Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral (DAA) agent that targets the HCV NS3/NS4A serine protease.<sup>[7][9]</sup> This enzyme is essential for the replication of the hepatitis C virus by cleaving the viral polyprotein into mature viral proteins.



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Inhibition of HCV replication by Boceprevir.

As depicted in the diagram, Boceprevir covalently and reversibly binds to the active site of the NS3/NS4A protease, thereby preventing the processing of the viral polyprotein. This disruption of the viral life cycle ultimately suppresses viral replication. The structural rigidity and specific stereochemistry of the pyrrolidine-derived core of Boceprevir, synthesized from **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**, are critical for its high binding affinity and inhibitory activity.

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